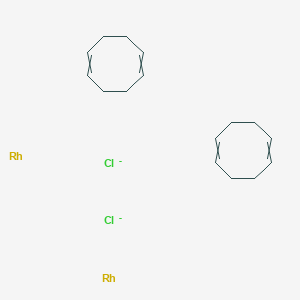

Bis(1,5-cyclooctadiene) dirhodium dichloride

Description

BenchChem offers high-quality Bis(1,5-cyclooctadiene) dirhodium dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1,5-cyclooctadiene) dirhodium dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cycloocta-1,5-diene;rhodium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJQCHVMABBNQW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Rh2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Coordination Chemistry and Mechanistic Pathways of Rhodium(I) Chloride Dimers in Asymmetric Catalysis

Executive Summary

In modern drug development and fine chemical synthesis, the ability to selectively install chiral centers is paramount. Rhodium(I) chloride dimers—most notably Chloro(1,5-cyclooctadiene)rhodium(I) dimer,

Structural Dynamics of Rh(I) Dimers

Rhodium(I) complexes feature a

The

Quantitative Comparison of Rh(I) Precatalysts

To optimize a catalytic workflow, the selection of the correct Rh(I) dimer is critical. The table below summarizes the quantitative and qualitative data guiding precatalyst selection based on ligand lability and stability.

| Precatalyst Dimer | Ligand Characteristics | Handling & Stability | Primary Catalytic Application |

| Bidentate, moderately labile diene | Air-stable solid; bench-stable | Asymmetric hydrogenation, C-H borylation | |

| Monodentate, highly labile alkene | Requires inert atmosphere ( | [2+2+2] cycloadditions, rapid ligand screening | |

| Strong | Moisture-sensitive, toxic | Hydroformylation, carbonylation reactions |

Self-Validating Protocol: De Novo Synthesis of

The synthesis of

Step-by-Step Methodology:

-

Dissolution: Suspend

of -

Ligand Addition: Add

(excess) of 1,5-cyclooctadiene (COD). Causality: An excess of COD ensures complete trapping of the Rh(I) species, preventing the formation of catalytically dead Rh(0) black. -

Reflux & Reduction: Heat the mixture to reflux (

) for 3 to 18 hours.-

Validation Checkpoint 1: The solution will transition from a dark, opaque red-brown to a clear orange.

-

Validation Checkpoint 2: A bright orange crystalline precipitate will begin to form.

-

-

Acid Neutralization (Conditional): If the starting

is highly acidic, add a catalytic amount of -

Isolation: Cool the mixture to room temperature, filter the orange prisms via a Schlenk frit, wash with cold ethanol, and dry under high vacuum.

-

Analytical Validation: Confirm purity via

NMR (

Mechanistic Pillar I: Bridge-Splitting Activation

To enter the catalytic cycle, the inactive

When a chiral diphosphine ligand (L) such as DIPAMP or BINAP is introduced, it acts as a nucleophile, attacking the chloride bridges to form a neutral monomer,

Bridge-splitting activation of Rh(I) dimers into cationic precatalysts.

Mechanistic Pillar II: The Halpern "Anti-Lock-and-Key" Mechanism

Once the cationic Rh(I) species is generated, it is ready to catalyze asymmetric hydrogenation. The mechanism governing this process—elucidated by Jack Halpern—is one of the most fascinating kinetic phenomena in organometallic chemistry[5],[6].

When a prochiral substrate (e.g., an enamide) coordinates to the chiral

Standard thermodynamic logic would suggest that the Major adduct (which is lower in ground-state energy and present in

Causality of the Halpern Mechanism:

-

Substrate Coordination: The substrate binds, and the system reaches a fast pre-equilibrium between the Major and Minor adducts.

-

Oxidative Addition (Rate-Determining Step): Molecular

undergoes oxidative addition to the Rh(I) center, converting it to a Rh(III) dihydride. -

Kinetic Dominance: The Major adduct is a thermodynamic sink; it is highly stable and structurally rigid, making its oxidative addition to

extremely slow. Conversely, the Minor adduct is sterically strained. This strain destabilizes its ground state, dramatically lowering the activation energy required for -

Stereochemical Outcome: Because the oxidative addition of the Minor adduct is exponentially faster than that of the Major adduct, the Minor pathway completely outcompetes the Major pathway. The chirality of the final drug molecule is therefore dictated entirely by the kinetically active Minor adduct[5],[6].

The Halpern anti-lock-and-key mechanism in Rh-catalyzed asymmetric hydrogenation.

Following the oxidative addition, the cycle rapidly proceeds through migratory insertion of the alkene into the Rh-H bond, followed by reductive elimination to release the enantioenriched product and regenerate the active Rh(I) catalyst.

References

1.[1] Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer - ResearchGate - 2.[2] Synthesis of [Rh(COD)(L)Cl] and[Rh(COD)L2]PF6 organometallics - ResearchGate - 3.[3] Process for preparing cationic rhodium complexes - Google Patents - 4.[4] A versatile method for the preparation of carbon–rhodium hybrid catalysts - Chemical Science (RSC Publishing) - 5.[5] Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands - ACS Catalysis - 6.[6] Monodentate, Supramolecular and Dynamic Phosphoramidite Ligands Based on Amino Acids in Asymmetric Hydrogenation Reactions - Universiteit van Amsterdam -

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP2303904B1 - Process for preparing cationic rhodium complexes - Google Patents [patents.google.com]

- 4. A versatile method for the preparation of carbon–rhodium hybrid catalysts on graphene and carbon black - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03787E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.uva.nl [pure.uva.nl]

The Role of 1,5-Cyclooctadiene (COD) Ligand in Stabilizing Rhodium Precursors: A Technical Guide

Executive Summary

In the realm of homogeneous catalysis and drug development, the delicate balance between a catalyst's thermodynamic stability and its kinetic lability dictates its industrial viability. Rhodium(I) complexes are highly active for asymmetric hydrogenation, hydroformylation, and C–C bond activation, but naked Rh(I) species are prone to rapid oxidation or disproportionation. The 1,5-cyclooctadiene (COD) ligand serves as an indispensable structural scaffold, acting as a protective "wrapper" that stabilizes the Rh(I) center during storage and handling, while remaining sufficiently labile to be displaced under catalytic conditions.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will dissect the causality behind the stabilization mechanisms of COD, explore the thermodynamics of its ligand exchange, and provide self-validating experimental protocols for synthesizing and utilizing these critical precursors in pharmaceutical development.

Mechanistic Foundations: The Dual Nature of 1,5-Cyclooctadiene

The widespread adoption of precursors like [Rh(COD)Cl]2 and [Rh(COD)2]BF4 over their ethylene or cyclooctene counterparts is rooted in fundamental coordination chemistry.

The Chelate Effect and -Backbonding

1,5-Cyclooctadiene is a bidentate diene. When it coordinates to a transition metal, it forms a highly stable metallacycle. This stability is driven by the chelate effect —an entropic advantage where the displacement of two monodentate ligands (e.g., solvent molecules) by one bidentate COD molecule results in a net increase in the number of free molecules in the system.

Furthermore, the Rh(I) center possesses a

-

-Donation: The

-

-Backbonding: The filled

Stability vs. Lability

While COD provides excellent bench-stability, it must eventually vacate the coordination sphere to allow substrate binding. In kinetic resolution studies via Rh-catalyzed C–C activation, researchers have demonstrated that monodentate ligands like ethylene and cyclooctene (COE) undergo much easier ligand substitution reactions, providing rapid initiation. In contrast, the stronger bidentate COD requires specific activation energy (often via hydrogenation of the COD ligand itself into inert cyclooctane) to expose the active metal center[1].

Diagram 1: Mechanistic pathway of Rh(COD) precatalyst activation via hydrogenation.

Structural Dynamics and Ligand Exchange Kinetics

The catalytic activity of Rh–COD complexes is fundamentally governed by the thermodynamics and kinetics of their ligand exchange reactions. Recent solid-state investigations have revealed that cationic rhodium complexes, such as [Rh(COD)2]SbF6, undergo unique order–disorder phase transitions.

Upon heating, these salts transition into dynamically disordered phases, including rotator phases . This structural flexibility creates "reaction cavities" within the crystal lattice, allowing the complexes to undergo in situ single-crystal-to-single-crystal ligand exchange reactions[2]. The decomposition of these complexes is heavily dependent on the counterion and the auxiliary ligands, with arene-coordinated variants demonstrating significantly higher thermal stability[2].

Quantitative Data: Thermodynamic Properties

The following table summarizes the thermal properties of various cationic Rh-COD complexes, highlighting the energy barriers required to induce structural disorder (a prerequisite for solid-state ligand exchange).

Table 1: Thermodynamic Properties of Solid-State Cationic Rh-COD Complexes [2]

| Complex | Phase Transition Temp (K) | Transition Entropy ( | Decomposition Temp (K) |

| [Rh(COD)2]SbF6 | 329.9 | 19.6 | 463 |

| [Rh(COD)(C6H6)]SbF6 | Multiple | 16.6 (total) | 511 |

| [Rh(COD)(PhMe)]SbF6 | 271.6 | 33.7 | 518 |

Table 2: Comparative Lability of Rhodium Diene Ligands in Catalysis [1]

| Ligand | Coordination Strength | Lability / Substitution Rate | Typical Application Profile |

| Ethylene ( | Weak (Monodentate) | Extremely High | Rapid initiation at low temperatures; poor bench stability. |

| Cyclooctene (COE) | Moderate (Monodentate) | High | Fast substitution; moderate handling stability. |

| 1,5-Cyclooctadiene (COD) | Strong (Bidentate) | Moderate to Low | Highly stable precursors; requires |

| Norbornadiene (NBD) | Very Strong (Bidentate) | Low | Rigid precatalysts; slower initiation kinetics. |

Synthesis and Handling of Key Rhodium-COD Precursors

The synthesis of [Rh(COD)Cl]2 is a foundational protocol in organometallic chemistry. The causality behind the reagent choices is critical: Ethanol serves a dual purpose as both the solvent and the reducing agent. Under reflux, ethanol reduces Rh(III) to Rh(I) while being oxidized to acetaldehyde. The COD ligand immediately traps the highly reactive Rh(I) species, preventing further reduction to Rh(0) metal (rhodium black)[3].

Protocol 1: Synthesis of Di-μ-chloro-bis[η4-1,5-cyclooctadiene]dirhodium(I)

Reagents:

-

Rhodium(III) chloride trihydrate (

) -

1,5-Cyclooctadiene (COD) (must be deoxygenated)

-

Ethanol (Absolute, degassed)

-

Deionized Water (degassed)

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve 2.0 g of

in 10 mL of degassed water. Add 50 mL of absolute ethanol to form a dark red solution. -

Ligand Addition: Inject 6.0 mL of 1,5-cyclooctadiene (an excess is required to drive the equilibrium and ensure complete trapping of the Rh(I) species).

-

Reduction & Coordination: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous stirring for 18 hours.

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a crystalline solid.

-

Isolation: Filter the solid using a Schlenk frit. Wash the precipitate sequentially with cold ethanol/water (1:1 v/v) to remove unreacted COD and acetaldehyde byproducts.

-

Drying: Dry the product in vacuo for 4 hours.

Validation & Quality Control (Self-Validating System):

-

Visual Cue: The successful reduction of Rh(III) to Rh(I) is marked by a distinct color shift from dark red to a vibrant yellow-orange precipitate. If the solution turns black, Rh(0) has formed due to insufficient COD trapping or oxygen contamination.

-

NMR Verification:

NMR (

Diagram 2: Experimental workflow for the synthesis of [Rh(COD)Cl]2.

Applications in Drug Development: Asymmetric Hydrogenation

In pharmaceutical manufacturing, the synthesis of chiral active pharmaceutical ingredients (APIs) relies heavily on asymmetric hydrogenation. Rhodium-COD precursors are paired with chiral phosphine ligands to create highly enantioselective catalysts.

A prime example is the synthesis of moxifloxacin hydrochloride , a fluoroquinolone antibiotic. Researchers have successfully utilized [Rh(COD)2]SbF6 paired with BridgePhos ligands to achieve the asymmetric hydrogenation of rigid cyclic 3-amino-4-alkyl/aryl disubstituted maleimides, yielding chiral intermediates with up to 99% ee and >20:1 dr[4].

Furthermore, the choice of counterion in the Rh-COD precursor is critical. Using cationic precursors like [Rh(COD)2]BF4 instead of neutral [Rh(COD)Cl]2 provides a non-coordinating counterion. Upon hydrogenation and dissociation of the COD ligand, this leaves a highly electrophilic, vacant coordination site that is essential for the binding and subsequent full saturation of challenging substrates, such as vinylarenes[5].

Protocol 2: In Situ Chiral Catalyst Generation and Asymmetric Hydrogenation

Reagents:

-

[Rh(COD)2]BF4 or [Rh(COD)2]SbF6 (Precatalyst)

-

Chiral Diphosphine Ligand (e.g., (R)-BridgePhos)

-

Prochiral Substrate (e.g., substituted maleimide)

-

Dichloromethane (DCM, anhydrous and degassed)

-

Hydrogen gas (

, high purity)

Step-by-Step Methodology:

-

Catalyst Complexation: In an argon-filled glovebox, charge a vial with [Rh(COD)2]SbF6 (1.0 mol %) and the chiral ligand (1.1 mol %). The slight excess of ligand ensures complete complexation and prevents the formation of unselective, ligand-free Rh species.

-

Solvation: Add 1.0 mL of anhydrous DCM. Stir for 30 minutes at room temperature. The displacement of one COD ligand by the chiral diphosphine generates the pre-active monomeric species.

-

Substrate Addition: Add the prochiral substrate (0.2 mmol) dissolved in 1.0 mL of DCM to the catalyst solution.

-

Hydrogenation: Transfer the vial to a high-pressure hydrogenation autoclave. Purge the vessel three times with

gas to remove argon. -

Activation & Catalysis: Pressurize the reactor to 10 atm of

. The hydrogen oxidatively adds to the Rh center, subsequently hydrogenating the remaining COD ligand into cyclooctane, which dissociates and initiates the catalytic cycle. Stir at room temperature for 6 hours[4]. -

Quenching & Analysis: Vent the

gas slowly. Evaporate the solvent and determine the conversion via

Validation & Quality Control:

-

Kinetic Profiling: An induction period of 10–15 minutes is typically observed. This is the time required for the

-mediated hydrogenation and dissociation of the COD ligand. If no induction period is observed, or if the reaction fails to initiate, it indicates either catalyst poisoning (e.g., by oxygen) or failure to reach the required activation pressure[5].

References

1.2, Inorganic Chemistry - ACS Publications. 2. 3, Indian Academy of Sciences. 3. 1, National Institutes of Health (NIH). 4. 5, National Institutes of Health (NIH). 5.4, Journal of the American Chemical Society - ACS Publications.

Sources

- 1. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties of chloro(1,5-cyclooctadiene)rhodium(I) dimer

An In-Depth Technical Guide to the Thermodynamic Properties of Chloro(1,5-Cyclooctadiene)Rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, formally known as di-μ-chloro-bis[η⁴-(1,5-cyclooctadiene)]dirhodium(I) and commonly abbreviated as [RhCl(COD)]₂, is a cornerstone organometallic complex in modern synthetic chemistry.[1][2] As a robust, air-stable, yellow-orange crystalline solid, it serves as a vital precursor for a vast array of homogeneous catalysts.[1][3] Its utility spans critical applications from asymmetric hydrogenations and C-C bond-forming cross-couplings to cycloisomerization reactions, many of which are integral to the synthesis of complex pharmaceutical intermediates.[4]

While the synthetic applications of [RhCl(COD)]₂ are widely documented, a comprehensive understanding of its core thermodynamic properties remains a less-explored yet fundamentally critical area. The stability of the dimer, the energy required to activate it, and its behavior under thermal stress are all governed by thermodynamic principles. This guide provides an in-depth exploration of these properties, focusing not just on what is known, but on the experimental and computational methodologies required to characterize them. For professionals in drug development and process chemistry, a firm grasp of these thermodynamics is paramount for achieving reaction optimization, ensuring process safety, and enabling rational catalyst design.

Fundamental Thermodynamic Parameters: A Conceptual Framework

-

Standard Enthalpy of Formation (ΔH°f): This value would represent the heat change when one mole of [RhCl(COD)]₂ is formed from its constituent elements (Rh, Cl, C, H) in their standard states. A highly negative ΔH°f would indicate significant thermodynamic stability relative to its elements. Its primary utility lies in calculating the enthalpy changes for reactions involving the complex.

-

Standard Molar Entropy (S°): This parameter quantifies the degree of disorder or randomness of the molecule. For a large, somewhat flexible molecule like [RhCl(COD)]₂, the entropy would be considerable. The change in entropy (ΔS) is a powerful driving force in its reactions, particularly the dissociation of the dimer into monomeric species, which leads to a significant increase in translational entropy.

-

Gibbs Free Energy of Formation (ΔG°f): Calculated from enthalpy and entropy (ΔG°f = ΔH°f - TΔS°f), this is the ultimate measure of the complex's thermodynamic stability under standard conditions. A negative ΔG°f indicates that its formation from the elements is spontaneous. More practically, the change in Gibbs Free Energy (ΔG) for a chemical reaction determines the position of the chemical equilibrium.[5]

-

Heat Capacity (Cp): This property measures the amount of heat required to raise the temperature of the complex by a given amount. Knowledge of Cp is essential for process safety calculations, helping to predict thermal runaway potential in large-scale reactions.

The Crux of Catalysis: Thermodynamics of Dimer Dissociation and Ligand Substitution

The utility of [RhCl(COD)]₂ as a catalyst precursor hinges on the thermodynamics of its activation pathway. In solution, the dimeric structure is in equilibrium with a monomeric species, a process that is typically initiated by the introduction of a coordinating ligand (L), such as a phosphine.

[RhCl(COD)]₂ (dimer) + 2L ⇌ 2 [RhCl(COD)(L)] (monomer)

The spontaneity and position of this equilibrium are governed by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions: ΔG = ΔH - TΔS .

-

Enthalpic Contribution (ΔH): This term is dominated by changes in bond energies. It involves the energy cost of breaking the two Rh-Cl bridging bonds within the dimer, offset by the energy gained from forming two new Rh-L bonds. If the Rh-L bond is significantly stronger than the Rh-Cl bridge bond being cleaved, the reaction will be enthalpically favorable (negative ΔH).

-

Entropic Contribution (ΔS): The dissociation reaction involves one molecule of the dimer and two molecules of the ligand reacting to form two molecules of the monomeric adduct. This results in a net increase in the number of particles in the system, leading to a positive change in translational entropy (ΔS > 0). This entropic gain provides a powerful thermodynamic driving force, especially at higher temperatures.

The catalytic activities of rhodium-COD complexes are directly affected by the thermodynamics and kinetics of these ligand exchange reactions.[6][7][8] Understanding this balance is key to controlling the concentration of the active catalytic species in solution.

Below is a diagram illustrating the fundamental thermodynamic relationship in catalyst activation.

Caption: A typical workflow for calculating thermodynamic properties using DFT.

Data Summary and Practical Implications

While specific numerical values for the fundamental thermodynamic properties of [RhCl(COD)]₂ are sparse in the literature, the necessary methodologies for their determination are well-established.

Table 1: Recommended Methodologies for Thermodynamic Characterization

| Thermodynamic Parameter | Recommended Experimental Method | Computational Method | Importance/Application |

| Thermal Stability (Td) | Differential Scanning Calorimetry (DSC) | N/A | Defines upper temperature limit for safe reaction/storage. |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | DFT Frequency Analysis | Essential for process safety and heat-transfer calculations. |

| Enthalpy of Ligand Substitution | Solution Calorimetry | DFT Reaction Energy | Quantifies bond strength changes during catalyst activation. |

| Gibbs Free Energy of Reaction | Equilibrium Constant Measurement (e.g., VT-NMR) | DFT Reaction Free Energy | Determines catalyst activation efficiency and equilibrium position. |

Implications for Drug Development:

A quantitative understanding of the thermodynamics of [RhCl(COD)]₂ is not merely academic. For drug development professionals, it translates to tangible benefits:

-

Rational Catalyst Selection: By comparing the reaction enthalpies for the binding of different ligands (e.g., various chiral phosphines), one can predict which ligands will most effectively activate the precursor, saving significant experimental screening time.

-

Process Optimization: Knowledge of the Gibbs free energy of catalyst activation allows for the tuning of reaction conditions (temperature, concentration) to ensure the optimal concentration of the active species, maximizing yield and selectivity.

-

Safety at Scale: DSC data, particularly the decomposition temperature and heat capacity, are non-negotiable inputs for robust safety assessments when scaling up syntheses from the bench to pilot plant and beyond.

Conclusion

Chloro(1,5-cyclooctadiene)rhodium(I) dimer remains a molecule of immense practical importance. While its synthetic utility is well-established, this guide highlights the significant opportunity for further research into its core thermodynamic properties. By employing the robust experimental and computational methodologies outlined herein—DSC for thermal stability, solution calorimetry for reaction energetics, and DFT for predictive modeling—researchers and process chemists can gain a deeper, more quantitative understanding of this pivotal catalyst precursor. This knowledge is the key to unlocking more efficient, selective, and safer chemical processes, ultimately accelerating the development of new therapeutics.

References

Sources

- 1. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. Rhodium, di-mu-chlorobis((1,2,5,6-eta)-1,5-cyclooctadiene)di- | C16H24Cl2Rh2-2 | CID 6436379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloro(1,5-cyclooctadiene)rhodium(I) dimer | 12092-47-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 8. Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Asymmetric Synthesis: A Technical Whitepaper on [Rh(cod)Cl]₂ in Homogeneous Catalysis

Executive Summary

In the realm of homogeneous catalysis, few precatalysts have achieved the foundational status of Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly abbreviated as [Rh(cod)Cl]₂. Serving as the critical gateway to highly active, solvated Rh(I) and Rh(III) catalytic species, this complex has driven decades of innovation in asymmetric hydrogenation, C-H activation, and cross-coupling reactions. This whitepaper provides an in-depth technical analysis of [Rh(cod)Cl]₂, exploring its historical genesis, the physicochemical causality behind its synthesis, its mechanistic activation pathways, and its benchmark applications in modern drug development.

Historical Genesis and Structural Fundamentals

The discovery of[Rh(cod)Cl]₂ was first reported in 1956 by J. Chatt and L. M. Venanzi, marking a watershed moment in organometallic chemistry[1]. The complex exists as a yellow-orange crystalline solid featuring a dimeric structure where two Rh(I) centers are bridged by chloride ligands[2].

The Causality of the "cod" Ligand: The selection of 1,5-cyclooctadiene (cod) as the diene ligand is a masterpiece of thermodynamic and kinetic balancing. The bidentate nature of the cod ligand provides sufficient electron density and chelation stability to isolate and store the Rh(I) species without rapid oxidative degradation[3]. However, it remains kinetically labile enough to be displaced by strongly coordinating chiral diphosphines (e.g., BINAP, DuPhos) or hydrogenated away under catalytic conditions, freeing the metal center for substrate binding[4].

Table 1: Physicochemical Properties of [Rh(cod)Cl]₂

| Property | Value |

| Chemical Formula | [(η⁴-C₈H₁₂)Rh(µ-Cl)]₂ |

| Molecular Weight | 493.08 g/mol |

| Appearance | Yellow-orange crystalline solid |

| Solubility | Soluble in CH₂Cl₂, CHCl₃; insoluble in water |

| Coordination Geometry | Square planar (around each Rh center) |

Mechanistic Paradigms: Precatalyst Activation

[Rh(cod)Cl]₂ is not the active catalyst; it is a stable precursor. To enter a catalytic cycle, the dimer must be systematically dismantled and activated.

-

Ligand Exchange: The introduction of a chiral diphosphine (L*) cleaves the dimer or initiates ligand exchange, forming a neutral or cationic intermediate[3].

-

Halide Abstraction: The addition of a halide abstractor (e.g., AgBF₄ or NaBArF) precipitates the chloride as an insoluble salt, generating a highly electrophilic cationic Rh species. Causality: The use of a non-coordinating counterion (like BF₄⁻) is paramount; a strongly coordinating anion would compete with the substrate for the metal center, effectively poisoning the catalyst[3].

-

Diene Hydrogenation: Exposure to hydrogen gas hydrogenates the cod ligand to cyclooctane. Because cyclooctane cannot coordinate to the metal, it dissociates, leaving a highly reactive, solvated[Rh(L*)(Solvent)₂]⁺ active species[4].

Figure 1: Stepwise activation of [Rh(cod)Cl]2 into a solvated cationic active species.

Benchmark Applications in Drug Development

The modularity of [Rh(cod)Cl]₂ has made it indispensable in pharmaceutical synthesis, particularly in the creation of chiral centers.

-

The Knowles-Noyori Legacy: William S. Knowles utilized Rh-based catalysts derived from [Rh(cod)Cl]₂ and chiral phosphines (like DIPAMP) for the industrial asymmetric hydrogenation of prochiral enamides, leading to the commercial synthesis of L-DOPA—a breakthrough that earned him the Nobel Prize[4].

-

Heteroarene Hydrogenation: Modern drug development heavily relies on chiral saturated heterocycles. [Rh(cod)Cl]₂ combined with chiral thiourea-phosphine ligands enables the highly enantioselective hydrogenation of quinoxalines. The thiourea moiety engages in anion-binding with the substrate (activated by HCl), demonstrating an elegant outer-sphere mechanism that yields up to 99% ee[5].

-

Nitrile Hydrogenation: In the asymmetric hydrogenation of α,β-unsaturated nitriles, [Rh(cod)Cl]₂ has proven superior to iridium counterparts, achieving complete conversion and up to 99.7% enantiomeric excess when paired with spiro-phosphines[6].

Figure 2: Standard inner-sphere catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Table 2: Benchmark Catalytic Applications

| Reaction Type | Substrate Class | Ligand System | Additive | Performance (Yield / ee) |

| Asymmetric Hydrogenation | α,β-Unsaturated Nitriles | (R,R)-f-spiroPhos | None | >99% Yield / 95–99.7% ee |

| Asymmetric Hydrogenation | 2-Methylquinoxaline | Chiral Thiourea-Phosphine | HCl | High Yield / up to 99% ee |

| Asymmetric Hydrogenation | Prochiral Enamides | (R,R)-DIPAMP | None | >99% Yield / ~95% ee |

Experimental Protocols

Protocol 1: Synthesis of [Rh(cod)Cl]₂

This protocol leverages a self-validating thermodynamic driving force to reduce Rh(III) to Rh(I)[2].

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2.0 g of RhCl₃·3H₂O in 25 mL of degassed aqueous ethanol.

-

Reagent Addition: Add 3.0 mL of cis,cis-1,5-cyclooctadiene (cod) and 1.0 g of Na₂CO₃ to the solution[7].

-

Causality Check: Ethanol serves as both solvent and reducing agent (oxidizing to acetaldehyde). Na₂CO₃ is a critical thermodynamic intervention; it neutralizes the HCl generated during reduction. Without this base, the highly acidic environment would cause the cod ligand to isomerize or polymerize, destroying the yield[7].

-

-

Reflux: Heat the mixture to reflux for 3–18 hours under an inert atmosphere (N₂ or Argon). The solution will transition from dark red to a yellow-orange suspension.

-

Isolation: Cool the mixture to room temperature. Filter the precipitated yellow-orange solid, wash sequentially with cold ethanol and diethyl ether, and dry under vacuum.

Protocol 2: In Situ Generation of Cationic Chiral Rh-Catalyst and Asymmetric Hydrogenation

-

Precatalyst Mixing: In an argon-filled glovebox, combine [Rh(cod)Cl]₂ (0.5 mol%) and the desired chiral diphosphine ligand (1.1 mol%) in anhydrous CH₂Cl₂[6].

-

Activation: Stir the mixture at room temperature for 30 minutes to ensure complete ligand exchange. If a cationic species is required, add 1.0 mol% of AgBF₄, stir for 15 minutes, and filter the precipitated AgCl through a pad of Celite.

-

Substrate Addition: Add the prochiral substrate (100 mol%) to the activated catalyst solution.

-

Hydrogenation: Transfer the mixture to a high-pressure reactor, purge three times with H₂, and pressurize to the desired level (e.g., 50 atm)[6]. Stir at room temperature until complete conversion is observed via GC or NMR.

References

- Chatt, J.; Venanzi, L. M. "Megadalton Macromolecules Made-to-Order in Minutes: A Highly Active Nanosphere Catalyst for Preparing High-Molecular Weight Polymers" (Citing original 1956 Nature paper). Source: acs.org.

- "Chlorure de (cyclooctadiène)rhodium dimérique". Source: wikipedia.org.

- "Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts". Source: mdpi.com.

- Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)". Source: Angewandte Chemie.

- "Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation". Source: nih.gov.

- "Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles". Source: acs.org.

- "Chloro(1,5-Cyclooctadiene)Rhodium(I) Dimer". Source: researchgate.net.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chlorure de (cyclooctadiène)rhodium dimérique — Wikipédia [fr.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 20.210.105.67 [20.210.105.67]

- 5. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Kineto-Thermodynamic Dichotomy of Rhodium(I) Precatalysts: A Comparative Analysis of [Rh(cod)Cl]₂ and[Rh(nbd)Cl]₂

Executive Summary

In the realm of homogeneous catalysis, the choice of metal precursor dictates not only the efficiency of the active catalyst generation but also the ultimate success of the catalytic cycle. For rhodium-mediated transformations—ranging from asymmetric hydrogenation to arene reduction and polymerization—the dinuclear rhodium(I) chloride complexes [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene) are the most ubiquitous starting materials[1].

As a Senior Application Scientist, I frequently observe that researchers treat these two diene ligands interchangeably. This is a critical error. The structural and electronic divergence between the flexible cyclooctadiene and the rigid, highly strained norbornadiene fundamentally alters the precatalyst activation kinetics, the duration of the induction period, and the propensity for off-target deactivation pathways[2][3]. This whitepaper provides a comprehensive mechanistic guide to selecting and deploying these precursors effectively.

Structural and Electronic Divergence

The fundamental differences between COD and NBD ligands govern their coordination chemistry and subsequent reactivity:

-

1,5-Cyclooctadiene (COD): COD is a flexible, 8-membered ring system. It acts as a moderate

-acceptor and forms thermodynamically stable, highly crystalline complexes with Rh(I). Its flexibility allows it to accommodate various ligand bite angles during substitution[1]. -

2,5-Norbornadiene (NBD): NBD is a rigid, bicyclic system with significant angular distortion. It is a stronger

-acceptor than COD, which leads to a tighter initial Rh–diene bond. However, the NBD framework harbors immense ring strain (approximately 25.6 kcal/mol).

This structural difference manifests explicitly during ligand exchange. For example, when reacting with specific diphosphines (like DPPB), [Rh(nbd)Cl]₂ cleanly affords pentacoordinated species, whereas[Rh(cod)Cl]₂ can be unselective, yielding a mixture of species[2].

Precatalyst Activation Kinetics: The "Induction Period"

In most catalytic applications, the diene is a "spectator ligand" that must be removed to open coordination sites for the substrate. This is typically achieved via the stoichiometric hydrogenation of the diene to its corresponding alkane (cyclooctane or norbornane), generating the active solvated species, e.g.,

The Causality of Activation Rates

Despite NBD binding more tightly to the Rh(I) center due to stronger

-

The NBD Advantage: The oxidative addition of H₂ and subsequent migratory insertion into the Rh–NBD bond releases the massive ring strain of the bicyclic framework. This provides a steep thermodynamic driving force, resulting in rapid activation and a very short induction period[3].

-

The COD Bottleneck: COD lacks this ring strain. Its hydrogenation is kinetically slower, leading to prolonged induction periods.

If the hydrogenation of the diene is too slow (as often seen with COD), the transient coordinatively unsaturated rhodium species can undergo off-target reactions, most notably the formation of inactive, irreversible polynuclear rhodium hydrides [2]. Using an NBD precursor circumvents this dead-end pathway because the rapid generation of the active solvento-complex outpaces hydride bridging[2].

Catalytic activation pathways of Rh(I) diene precursors highlighting the kinetic divergence.

Comparative Performance in Catalytic Workflows

The kinetic divergence between COD and NBD directly impacts process yields and selectivities across various methodologies.

Arene Reduction and Hydrogenation

Recent advancements in mild arene hydrogenation demonstrate the stark contrast between the two precursors. When utilizing a dual Rh/Pd catalytic system to hydrogenate arenes under 1 atm of H₂ at room temperature, [Rh(nbd)Cl]₂ achieved an exceptionally high conversion (70%), whereas [Rh(cod)Cl]₂ lagged significantly behind (34%) under identical conditions[5]. The rapid activation of the NBD complex is critical for maintaining the high turnover frequencies required for challenging aromatic ring reductions[5].

Data Presentation: Precatalyst Comparison Matrix

| Property / Parameter | [Rh(cod)Cl]₂ | [Rh(nbd)Cl]₂ |

| Diene Structure | 1,5-Cyclooctadiene (Flexible, 8-membered) | 2,5-Norbornadiene (Rigid, Bicyclic) |

| Ring Strain | Low | Very High (~25.6 kcal/mol) |

| Moderate | Strong | |

| Precatalyst Activation Rate | Slow (Long induction period)[3] | Fast (Short induction period)[2][4] |

| Risk of Off-Target Hydrides | High (Due to kinetic bottleneck)[2] | Low (Rapidly forms active species)[2] |

| Bench Stability | Excellent (Highly stable solid)[1] | Moderate to High (Light/heat sensitive) |

| Optimal Use Case | Routine ligand screening, stable stock solutions | Low-temperature asymmetric hydrogenation |

Experimental Protocol: In Situ Catalyst Generation & Kinetic Profiling

To ensure a self-validating system, the following protocol details the in situ generation of the active catalyst and the use of ³¹P NMR to quantitatively verify the completion of the induction period.

Objective: Generate

Step-by-Step Methodology:

-

Glovebox Preparation: Inside an inert-atmosphere glovebox, weigh 0.05 mmol of the rhodium precursor ([Rh(cod)Cl]₂ or [Rh(nbd)Cl]₂) and 0.10 mmol of the desired chiral diphosphine (e.g., BINAP or DuPHOS).

-

Ligand Complexation: Dissolve the solids in 2.0 mL of degassed, anhydrous CD₃OD. Stir for 15 minutes at room temperature. The solution will shift from yellow-orange to a deep red/orange, indicating the formation of the neutral

complex. -

Counter-ion Metathesis: Add 0.10 mmol of AgBF₄ to the solution to abstract the chloride. Stir in the dark for 10 minutes. Filter the mixture through a tightly packed Celite pad to remove the precipitated AgCl, yielding a clear solution of the cationic precatalyst

. -

Hydrogenation (Activation): Transfer 0.5 mL of the filtrate to a J. Young NMR tube. Pressurize the tube with 1.5 bar of H₂ gas. Invert the tube carefully to ensure gas-liquid mixing.

-

³¹P NMR Validation (Self-Validation Step):

-

Insert the tube into the NMR spectrometer and acquire ³¹P{¹H} spectra at 5-minute intervals.

-

For NBD: You will observe the rapid disappearance of the precatalyst doublet and the immediate emergence of a new doublet corresponding to the active solvento-complex

. -

For COD: The transition will be markedly slower. If activation is incomplete, secondary, complex multiplet signals upfield (negative ppm) will appear, diagnosing the formation of unwanted polynuclear rhodium hydrides[2].

-

Strategic Selection Guide

As a general heuristic for drug development and synthetic methodology:

-

Default to [Rh(cod)Cl]₂ when developing new ligands, conducting routine high-throughput screening at elevated temperatures, or when long-term bench stability of the precursor is required[1].

-

Pivot to [Rh(nbd)Cl]₂ when your catalytic cycle operates at low temperatures (where COD hydrogenation stalls), when you observe unexplained induction periods, or when ³¹P NMR indicates the formation of inactive rhodium clusters[2][3]. The thermodynamic spring-loaded nature of NBD guarantees clean, rapid entry into the catalytic cycle.

References

- Source: mdpi.

- Source: rsc.

- η²-Alkene Complexes of[Rh(PONOP-iPr)(L)]⁺ Cations (L = COD, NBD, Ethene)

- Source: pku.edu.

- Source: acs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. η2-Alkene Complexes of [Rh(PONOP-iPr)(L)]+ Cations (L = COD, NBD, Ethene). Intramolecular Alkene-Assisted Hydrogenation and Dihydrogen Complex [Rh(PONOP-iPr)(η-H2)]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

The Bridge-Splitting Mechanism of[Rh(cod)Cl]₂: A Fundamental Pathway in Homogeneous Rhodium Catalysis

Executive Summary

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly denoted as[Rh(cod)Cl]₂, is a cornerstone precatalyst in homogeneous organometallic chemistry. From asymmetric hydrogenation to complex C–H functionalization, its utility in late-stage drug development and fine chemical synthesis is virtually unmatched. However, [Rh(cod)Cl]₂ is catalytically inactive in its dimeric resting state. To enter the catalytic cycle, the complex must undergo a fundamental transformation: bridge-splitting . This whitepaper details the thermodynamics, kinetics, and practical protocols for executing and validating bridge-splitting reactions to generate highly active monomeric rhodium species.

The Mechanistic Landscape of Bridge Cleavage

The Resting State and Coordinative Unsaturation

In its resting state,[Rh(cod)Cl]₂ is a dinuclear

The Associative Interchange Pathway

The cleavage of the Rh-μ-Cl bridges is not a spontaneous dissociative process. Kinetic studies confirm that bridge-splitting proceeds via an associative interchange mechanism [1].

The Causality of the Mechanism:

-

Bimolecular Attack: An incoming Lewis basic ligand (L), such as a phosphine or an N-heterocyclic carbene (NHC), attacks the vacant

orbital of the Rh(I) center. -

5-Coordinate Intermediate: This attack forms a transient 18-electron, 5-coordinate trigonal-bipyramidal intermediate.

-

Bond Breaking: The electron density donated by the incoming ligand weakens the trans Rh-μ-Cl bond, leading to the cleavage of the bridge and the expulsion of the active 16-electron monomeric species, [Rh(cod)Cl(L)].

Because the transition state is associative, the reaction rate is highly sensitive to the steric profile (cone angle or percent buried volume) of the incoming ligand. Extremely bulky ligands may require elevated temperatures to overcome the steric repulsion during the formation of the 5-coordinate intermediate[2].

Figure 1: Associative interchange mechanism for the bridge-splitting of[Rh(cod)Cl]2.

Thermodynamic Sinks and Ligand Substitution Profiles

To drive the bridge-splitting equilibrium entirely to the right, chemists employ two primary strategies: neutral ligand excess or cationic halide abstraction .

If the target catalytic cycle requires a highly electrophilic Rh center, the chloride ligand must be entirely removed. This is achieved using silver(I) salts (e.g., AgBF₄, AgPF₆). The silver ion acts as a thermodynamic sink by precipitating insoluble AgCl, irreversibly driving the formation of a cationic rhodium species[3].

Quantitative Data: Ligand Substitution Profiles

| Ligand Type (L) | Reagent Stoichiometry | Typical Solvent | Dominant Mechanism | Product Form | Validation Metric |

| Monodentate Phosphine (e.g., PPh₃) | 2.0 eq per Rh dimer | DCM / Toluene | Associative Bridge-Splitting | Neutral [Rh(cod)Cl(PR₃)] | ³¹P NMR: doublet, ¹J ≈ 150 Hz |

| Bidentate Phosphine (e.g., BINAP) | 1.0 eq per Rh dimer | THF / MeOH | Chelation-Driven Cleavage | Cationic[Rh(cod)(L-L)]⁺Cl⁻ | ³¹P NMR: doublet, ¹J ≈ 145 Hz |

| N-Heterocyclic Carbene | 2.0 eq (from free carbene) | THF / Toluene | Associative Bridge-Splitting | Neutral [Rh(cod)Cl(NHC)] | ¹³C NMR: Rh-C carbene doublet |

| Silver Salts (AgBF₄) + Solv | 2.0 eq AgX + Excess Solv | DCM / MeCN | Halide Abstraction | Cationic [Rh(cod)(Solv)₂]⁺X⁻ | Visual: AgCl precipitation |

Self-Validating Experimental Protocols

As a standard of scientific integrity, every organometallic protocol must be self-validating. You cannot assume bridge-splitting has occurred simply by mixing reagents; you must track the spectroscopic markers to confirm the transition from a dimer to a monomer[4].

Protocol 1: Synthesis of Neutral[Rh(cod)Cl(PPh₃)] via Direct Bridge-Splitting

Objective: Generate a well-defined neutral mononuclear Rh(I) precatalyst. Causality: We use a non-coordinating solvent (dichloromethane) to ensure that the phosphine is the only competing nucleophile, preventing the formation of solvent-coordinated off-cycle species.

-

Preparation: In a nitrogen-filled glovebox, dissolve 100 mg (0.20 mmol) of [Rh(cod)Cl]₂ in 5 mL of anhydrous, degassed dichloromethane (DCM). The solution will appear yellow-orange.

-

Ligand Addition: Slowly add a solution of triphenylphosphine (106 mg, 0.40 mmol, exactly 2.0 eq relative to the dimer) in 2 mL of DCM.

-

Reaction: Stir the mixture at room temperature for 30 minutes. The associative cleavage is typically rapid, and a slight color shift to a lighter yellow may be observed.

-

Isolation: Concentrate the solution under vacuum to ~2 mL, then layer with anhydrous hexane to precipitate the product. Filter and dry under vacuum.

-

Self-Validation: Analyze the product via ³¹P{¹H} NMR in CDCl₃. You must observe a sharp doublet at approximately

31.5 ppm with a coupling constant

Protocol 2: Synthesis of Cationic[Rh(cod)(MeCN)₂]BF₄ via Halide Abstraction

Objective: Generate a highly Lewis-acidic, solvent-coordinated cationic Rh(I) species for demanding cycloadditions or C–H activations[5]. Causality: Silver tetrafluoroborate (AgBF₄) is used because the BF₄⁻ anion is weakly coordinating, leaving the Rh center open for substrate binding once the labile acetonitrile (MeCN) ligands are displaced.

-

Preparation: In a Schlenk flask shielded from light (to prevent silver degradation), suspend 100 mg (0.20 mmol) of [Rh(cod)Cl]₂ in 10 mL of anhydrous acetonitrile.

-

Abstraction: Add 78 mg (0.40 mmol) of AgBF₄ in one portion under a stream of argon.

-

Reaction: Stir vigorously at room temperature for 1 hour. A white precipitate (AgCl) will immediately begin to form, driving the equilibrium forward[3].

-

Filtration: Filter the suspension through a pad of dry Celite under an inert atmosphere to remove the AgCl.

-

Isolation: Concentrate the pale yellow filtrate and precipitate the cationic complex using diethyl ether.

-

Self-Validation: The complete absence of the Rh-Cl-Rh bridging stretch (typically around 250-260 cm⁻¹ in Far-IR) and the presence of a sharp BF₄⁻ stretch (~1050 cm⁻¹) confirm successful abstraction.

Figure 2: Decision matrix and validation workflow for [Rh(cod)Cl]2 activation.

Conclusion

Understanding the bridge-splitting mechanism of [Rh(cod)Cl]₂ is not merely an academic exercise; it is the fundamental basis for rational catalyst design. By manipulating the associative interchange pathway through ligand sterics and thermodynamic sinks (like Ag⁺ salts), researchers can precisely tune the electronic and steric environment of the active Rh(I) monomer, unlocking highly efficient and selective catalytic transformations.

References

-

Coordination Chemistry inside Polymeric Nanoreactors: Metal Migration and Cross-Exchange in Amphiphilic Core-Shell Polymer Latexes Source: MDPI (Polymers) URL:[Link][4]

-

Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions Source: ACS Publications (Inorganic Chemistry) URL:[Link][2]

-

Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model Source: PubMed Central (PMC) / PNAS URL:[Link][1]

-

Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed [4 + 2] Cycloaddition of Yne-Vinylcyclobutanones Source: ACS Publications (Journal of the American Chemical Society) URL:[Link][3]

-

Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) Source: ACS Publications (Organometallics) / Kobe University URL:[Link][5]

Sources

- 1. Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Coordination Chemistry inside Polymeric Nanoreactors: Metal Migration and Cross-Exchange in Amphiphilic Core-Shell Polymer Latexes [mdpi.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Methodological & Application

Application Note: Advanced Protocols for Ligand Exchange Reactions Using the [Rh(cod)Cl]₂ Precursor

Executive Summary

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly denoted as [Rh(cod)Cl]2, is a cornerstone precursor in organometallic chemistry. Its utility stems from the differential lability of its ligands: the bridging chlorides are highly susceptible to cleavage by incoming nucleophiles, while the bidentate 1,5-cyclooctadiene (cod) ligand provides stabilizing steric bulk and can be selectively displaced under forcing conditions. This application note provides a self-validating, mechanistically grounded guide to performing ligand exchange reactions using [Rh(cod)Cl]2 to synthesize highly active Rh(I) precatalysts.

Mechanistic Rationale: The Causality of Ligand Exchange

The thermodynamic driving force behind ligand exchange in [Rh(cod)Cl]2 dictates the success of catalyst generation. The dinuclear precursor is held together by bridging chloride ligands, forming a relatively stable 16-electron complex.

Bridge Splitting (L-Type Ligand Addition):

When exposed to strong σ-donors such as N-heterocyclic carbenes (NHCs) or phosphines, the chloride bridges are cleaved. This reaction is entropically favored (

Halide Abstraction (Generation of Cationic Species): For many catalytic cycles, such as transfer hydroarylation or alkyne hydrogenation, the strongly bound chloride ligand prevents substrate coordination[1]. By introducing a silver salt (e.g., AgBF₄ or AgSbF₆), the chloride is abstracted to form insoluble AgCl. The precipitation of AgCl acts as a thermodynamic sink, driving the equilibrium entirely toward the highly active cationic complex [Rh(L)(cod)]+[2].

Logical Framework of Ligand Substitution

The following diagram illustrates the logical causality and thermodynamic drivers of the two primary pathways for [Rh(cod)Cl]2 functionalization.

Logical pathway of bridge-splitting and halide abstraction from [Rh(cod)Cl]2.

Experimental Methodologies

Workflow Overview

Step-by-step experimental workflow for synthesizing Rh(I) complexes.

Protocol A: Synthesis of Neutral Mononuclear [Rh(L)(cod)Cl] Complexes

This protocol details the synthesis of neutral complexes using phosphines or NHCs, which are widely used to evaluate the Tolman Electronic Parameter (TEP) via CO substitution[3].

-

Preparation : In a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]2 (0.5 mmol, 246 mg) in anhydrous, degassed dichloromethane (DCM, 10 mL).

-

Causality: DCM is prioritized because it provides excellent solubility for both the dimer and the monomeric product without competitively coordinating to the metal center[4].

-

-

Ligand Addition : Slowly add the free L-type ligand (1.05 mmol, 2.1 equivalents). A slight excess ensures complete cleavage of the dinuclear bridge.

-

Reaction Monitoring : Stir the mixture at room temperature for 1–2 hours.

-

Self-Validation: The solution will transition from a deep, opaque orange (characteristic of the dimer) to a clear, bright yellow solution. This optical shift is a reliable indicator of successful bridge splitting.

-

-

Isolation : Concentrate the mixture to ~2 mL under reduced pressure. Layer with cold hexanes (10 mL) to precipitate the product. Filter the solid and dry under high vacuum.

-

Spectroscopic Validation : If using a phosphine ligand (e.g., an acridinium phosphine), confirm coordination via ³¹P NMR. A successful direct Rh–P bond will display a large ¹J_Rh-P coupling constant (typically 140–160 Hz)[4].

Protocol B: Generation of Cationic [Rh(L)(cod)]⁺ Precatalysts via Halide Abstraction

This protocol generates highly active cationic species required for reactions involving reversible C–C bond activation or solid-state single-crystal reactions[2],[1].

-

Halide Abstraction : To a stirring solution of the neutral [Rh(L)(cod)Cl] complex (1.0 mmol) in DCM (5 mL), add a solution of AgBF₄ or AgSbF₆ (1.05 mmol) dissolved in a minimal amount of acetone or THF[2].

-

Precipitation & Self-Validation :

-

Self-Validation: The immediate formation of a cloudy white precipitate (AgCl) confirms halide abstraction. The insolubility of AgCl provides the thermodynamic sink that drives the reaction to completion.

-

-

Filtration : Filter the suspension through a tightly packed pad of Celite to remove the AgCl salts.

-

Critical Note: Perform this step with strict exclusion of light (e.g., wrap the flask in aluminum foil) to prevent the photochemical degradation of residual silver species.

-

-

Crystallization : Concentrate the filtrate and layer with diethyl ether. Allow to stand at -20 °C overnight to induce crystallization of the cationic salt.

Quantitative Benchmarks

The following table summarizes key quantitative data and physical markers from validated literature protocols utilizing the [Rh(cod)Cl]2 precursor.

| Complex Synthesized | Precursor | Yield (%) | Key Spectroscopic / Physical Marker | Reference |

| [Rh(IPr*OMe)(cod)Cl] | [Rh(cod)Cl]2 | 97 | Active precatalyst for transfer hydroarylation | [1] |

| [LacrRh(cod)Cl]+ | [Rh(cod)Cl]2 | >90 | ³¹P NMR: 33.95 ppm (d, ¹J_Rh-P = 150.7 Hz) | [4] |

| [Rh(NHC)(CO)2Cl] | [Rh(cod)Cl]2 | Varies | TEP values: 1992 - 2090 cm⁻¹ (IR νCO) | [3] |

| [Rh(cod)2]+SbF6- | [Rh(cod)Cl]2 | In situ | Single-crystal-to-single-crystal exchange | [2] |

References

-

Synthesis of (NHC)Rh(cod)Cl and (NHC)RhCl(CO)2 complexes – Translation of the Rh into the Ir-scale for the electronic properties of NHC ligands ResearchGate 3

-

Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) Inorganic Chemistry - ACS Publications 2

-

Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation PMC - NIH 1

-

L/Z-ligand type amphoterism of an acridinium unit RSC Publishing 4

Sources

- 1. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. L/Z-ligand type amphoterism of an acridinium unit - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00965K [pubs.rsc.org]

Application Note: Advanced Hydroformylation Protocols Utilizing Bis(1,5-cyclooctadiene)dirhodium(I) Dichloride

Executive Summary

Hydroformylation (the "oxo" process) remains one of the most critical transition-metal-catalyzed industrial processes for the atom-economical conversion of alkenes into aldehydes. While industrial systems historically relied on harsh cobalt-catalyzed conditions, modern synthetic and drug development applications demand milder, highly regioselective approaches. Bis(1,5-cyclooctadiene)dirhodium(I) dichloride—commonly denoted as

Mechanistic Causality: Activation of

The selection of

The causality of the catalytic cycle relies on the formation of the active

Rhodium-catalyzed hydroformylation catalytic cycle.

Ligand-Driven Selectivity & Quantitative Data

The terminal outcome of the hydroformylation—specifically the ratio of branched (iso) to linear (normal) aldehydes—is entirely governed by the ligand architecture.

-

Homogeneous Regioselective Systems: Using chiral phosphates or specific P(V) promoters with

can force the rhodium hydride to attack the C1 carbon of substrates like styrene, yielding exceptional branched-to-linear (b/l) ratios[1]. -

Aqueous Biphasic Systems: To address the high cost of rhodium and the difficulty of product separation, water-soluble ligands such as TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) are employed. This restricts the active catalyst to the aqueous phase while the hydrophobic alkene and resulting aldehyde reside in the organic phase, enabling simple decantation[3][4].

Quantitative Performance of Systems

| Substrate | Ligand System | Reaction Conditions | Yield (%) | Regioselectivity | Ref. |

| Styrene | Trimethyl phosphate (P1) | 30 °C, 4.0 MPa Syngas, 24 h | 16% | 8.0:1 (branched:linear) | [1] |

| Styrene | Chiral phosphate (P6) | 30 °C, 4.0 MPa Syngas, 24 h | 92% | 20.9:1 (branched:linear) | [1] |

| 1-Octene | TPPTS (Aqueous Biphasic) | 100 °C, 2.0 MPa Syngas, 4 h | >95% | 87% (linear selectivity) | [3][4] |

| 1-Octene | Sulphonated salicylaldimine | 75–95 °C, 3.0-5.0 MPa Syngas | >99%* | Chemoselective to aldehyde | [5] |

*Chemoselectivity yield to aldehydes over isomerized internal olefins.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By integrating internal standards and real-time physical monitoring, the workflows inherently verify their own success before downstream isolation.

Step-by-step workflow for high-pressure autoclave hydroformylation.

Protocol A: Homogeneous Regioselective Hydroformylation of Styrene

Objective: Achieve high branched-aldehyde selectivity using a homogenous organic phase.

-

Catalyst Preparation (Glovebox): Inside a nitrogen-filled glovebox, dissolve 0.001 mmol of

(0.1 mol%) and 0.006 mmol of the selected phosphorus ligand (Rh/P ratio = 1:3) in 25 mL of anhydrous, degassed toluene. -

Substrate & Internal Standard Addition: Add 3.0 mmol of styrene. Self-Validation Step: Add exactly 1.0 mmol of n-decane as an internal standard. This allows for absolute mass-balance quantification during GC analysis.

-

Reactor Charging: Transfer the solution to a 50 mL stainless steel batch autoclave reactor and seal securely.

-

Purging (Causality): Remove from the glovebox. Connect to a syngas manifold. Purge the reactor 3 times with

(2.0 MPa), followed by 3 times with syngas ( -

Reaction Execution: Pressurize the reactor to 4.0 MPa with syngas. Heat the reactor to 30 °C and engage the mechanical stirrer (800 rpm to eliminate mass transfer limitations).

-

Real-Time Validation: Monitor the pressure transducer. A continuous pressure drop indicates active gas uptake. The reaction is self-validated as complete when

(typically 12–48 hours). -

Workup & QC: Cool the reactor to <10 °C to prevent volatile product loss, then slowly vent the syngas. Analyze an aliquot via GC-FID. The n-decane peak validates the quantitative yield, while the GC-MS confirms the branched/linear regioselectivity.

Protocol B: Aqueous Biphasic Hydroformylation of 1-Octene

Objective: Perform hydroformylation with built-in catalyst recycling via phase separation.

-

Aqueous Phase Preparation: Dissolve 0.1 mmol of

and 1.2 mmol of TPPTS (Rh:P = 1:6) in 10 mL of deaerated, deionized water. Stir until the solution turns a clear, bright yellow, indicating the formation of the water-soluble Rh-complex[4]. -

Organic Phase Preparation: In a separate vessel, mix 12.7 mmol of 1-octene with 13 mL of degassed toluene. Self-Validation Step: Add an internal standard (e.g., dodecane) to the organic phase.

-

Reactor Charging & Purging: Transfer both phases into the autoclave. Purge strictly with

and then Syngas as described in Protocol A. -

Reaction Execution: Pressurize to 2.0 - 5.0 MPa with syngas and heat to 100 °C. Vigorous stirring (>1000 rpm) is critical here to maximize the interfacial surface area between the aqueous catalyst and organic substrate[3].

-

Phase Separation & Validation: Upon completion, cool and depressurize. Transfer the biphasic mixture to a separatory funnel. Self-Validation Step 1: Visual confirmation—the bottom aqueous layer must retain the intense yellow color of the catalyst, while the top organic layer should be colorless. Self-Validation Step 2: Submit a 1 mL aliquot of the organic layer for ICP-MS analysis. A successful biphasic immobilization is validated by rhodium leaching of <1 ppm.

-

Recycling: Decant the organic layer for product distillation. The aqueous layer can be returned to the reactor with fresh substrate for subsequent cycles[5].

Critical Parameters & Troubleshooting

-

Induction Periods: If a long delay occurs before gas uptake begins, the hydrogenation of the COD ligand is likely rate-limiting. This can be mitigated by pre-incubating the

and ligand under -

Aldehyde Hydrogenation (Over-reduction): If GC analysis shows the presence of alcohols instead of aldehydes, the

partial pressure is too high relative to CO, or the temperature exceeds the optimal threshold for the specific ligand, driving the subsequent hydrogenation of the aldehyde product. -

Isomerization vs. Hydroformylation: Some ligands promote the isomerization of terminal alkenes to internal alkenes. If high amounts of internal alkenes are detected, increasing the total syngas pressure can trap the alkyl-Rh intermediate faster (via CO insertion), outcompeting the

-hydride elimination pathway that leads to isomerization.

References

- Title: P(V)

- Title: Kinetics of Hydroformylation of 1-Octene Using [Rh(COD)

- Title: Recoverable and recyclable water-soluble sulphonated salicylaldimine Rh(I)

- Title: US5498801A - Process for the catalytic hydroformylation of alkenes Source: Google Patents URL

- Title: Hydroformylation, Hydrocarbonylation, Hydrocyanation, and Hydroacylation of Carbon—Carbon Double Bonds Source: Thieme Connect URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5498801A - Process for the catalytic hydroformylation of alkenes - Google Patents [patents.google.com]

- 5. Recoverable and recyclable water-soluble sulphonated salicylaldimine Rh( i ) complexes for 1-octene hydroformylation in aqueous biphasic media - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT02740J [pubs.rsc.org]

Application Note: High-Purity Preparation of Cationic Rhodium(I) Complexes via Halide Abstraction

Introduction & Mechanistic Rationale

Cationic rhodium(I) complexes, prominently featuring 1,5-cyclooctadiene (cod) and various phosphine ligands, are indispensable precatalysts for asymmetric hydrogenation, hydroformylation, and stereoselective C-C bond-forming reactions. The synthesis of these highly active, coordinatively unsaturated species typically relies on the cleavage of the chloride-bridged dimer, [Rh(cod)Cl]₂, followed by halide abstraction using a silver(I) salt[1].

The thermodynamic driving force of this protocol is the extremely low solubility product (

Experimental Design & Causality

To ensure a self-validating and robust protocol, every experimental choice in this workflow is governed by strict chemical causality:

-

Causality of Solvent Choice: Dichloromethane (

) or Tetrahydrofuran (THF) are selected because they readily dissolve the neutral Rh(I) precursors and the resulting cationic complex, but completely reject the AgCl byproduct. This binary solubility profile facilitates quantitative separation via simple filtration through Celite[3]. -

Causality of Dark Conditions: Silver salts and the intermediate organometallic complexes are highly prone to photo-induced reduction. Exposure to ambient light triggers the formation of Ag(0) and Rh(0) nanoparticles, which manifest as a dark grey/black precipitate and critically deactivate the homogeneous catalyst[4].

-

Causality of Stoichiometry: A slight excess (1.02 to 1.05 equivalents relative to Rh) of the silver salt is often employed to ensure complete cleavage of the stable

bridge, preventing the formation of dormant, mixed chloro-bridged intermediates[1].

Reagent Selection: Silver Salts

The choice of the silver salt directly dictates the nature of the counterion, which influences both the stability of the isolated complex and its catalytic efficacy.

| Silver Salt | Anion Coordinating Ability | Solubility in | Moisture Sensitivity | Key Application Notes |

| Weak | Moderate | High (Hygroscopic) | Standard choice for general | |

| Very Weak | High | Moderate | Preferred for highly electrophilic Rh centers; the bulkier anion prevents unwanted coordination during catalysis. | |

| Weak | Low-Moderate | High | Prone to hydrolysis releasing trace HF; must be used under strictly anhydrous conditions. | |

| Moderate | High | Moderate | Excellent solubility profile; however, the triflate anion can occasionally coordinate to highly vacant Rh centers, potentially inhibiting turnover. |

Synthetic Workflow

Figure 1: Workflow for preparing cationic Rh(I) complexes via silver-mediated halide abstraction.

Step-by-Step Protocol: Synthesis of

This protocol can be universally adapted for the synthesis of phosphine-ligated complexes by substituting the secondary equivalent of cod with the desired ligand (e.g., BINAP, dppe).

Materials & Equipment

- (Precursor)

-

1,5-Cyclooctadiene (cod) (Ligand)

- (Halide abstractor)

-

Anhydrous, degassed Dichloromethane (

) and Diethyl Ether ( -

Schlenk line, oven-dried glassware, and aluminum foil.

-

Oven-dried Celite (stored in a desiccator).

Procedure

-

Precursor Dissolution: In an oven-dried Schlenk flask purged with Argon, dissolve

(0.50 mmol, 246 mg) in 10 mL of anhydrous -

Ligand Addition: Add 1,5-cyclooctadiene (1.10 mmol, 135 µL) to the stirring solution via a micro-syringe.

-

Light Exclusion: Wrap the reaction flask completely in aluminum foil to prevent photo-degradation.

-

Halide Abstraction: In a glovebox or under a strict counter-flow of Argon, add

(1.02 mmol, 198 mg) in one portion. -

Reaction: Stir the suspension vigorously at room temperature for 1 to 2 hours. Self-Validating Visual Cue: A dense white precipitate (AgCl) will form almost instantaneously, and the solution color will shift to a deeper red-orange[3].

Workup & Self-Validation

-

Filtration: Prepare a Schlenk frit packed with a 2 cm pad of dry Celite. Filter the reaction mixture under Argon to remove the AgCl precipitate. Wash the Celite pad with an additional 5 mL of

until the filtrate runs clear. -

Validation Check: To ensure complete halide abstraction, extract a 50 µL aliquot of the filtrate and add a micro-drop of a dilute

solution in THF. The absence of additional white turbidity confirms the complete consumption of the chloride-bridged precursor. -

Isolation: Concentrate the combined filtrate under reduced pressure to approximately 3 mL.

-

Crystallization: Slowly layer or dropwise add 15 mL of anhydrous

to the concentrated solution while stirring. The cationic complex -

Drying: Isolate the solid via filtration, wash with cold

(

Troubleshooting & Quality Control

-

Issue: The product or reaction mixture turns dark grey/black.

-

Cause: Formation of Rh(0) or Ag(0) nanoparticles due to light exposure or trace water causing over-reduction.

-

Solution: Ensure the flask is completely shielded from light immediately before adding the silver salt. Verify the anhydrous nature of the

(water content < 10 ppm).

-

-

Issue: Incomplete AgCl precipitation (cloudy filtrate).

-

Cause: The Celite pad is too thin, or the solvent polarity is too high, slightly solubilizing colloidal AgCl.

-

Solution: Pass the filtrate through a secondary, tighter plug of Celite or PTFE syringe filter (0.2 µm) under inert conditions.

-

References

-

Synthesis of Cationic Rhodium Complexes Containing Functionalized Phosphine Ligands. core.ac.uk.[Link]

-

Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State. ACS Publications.[Link]

-

Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.[Link]

-

Cationic nickel and palladium complexes with bidentate ligands for the C-C linkage of olefins. uni-konstanz.de.[Link]

-

ACS Catalysis Vol. 12 No. 12. ACS Publications. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using [Rh(cod)Cl]₂ Precatalyst

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of [Rh(cod)Cl]₂ in Modern Synthesis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, stands as a robust and highly versatile precatalyst in the repertoire of synthetic organic chemistry. Its stability in air and relative ease of handling make it an attractive starting point for a multitude of catalytic transformations. While palladium has long dominated the landscape of cross-coupling reactions, rhodium catalysis has carved out a crucial niche, offering unique reactivity and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This is particularly true for reactions involving organoboron reagents, C-H activation, and Heck-type couplings, where rhodium catalysts can provide access to products that are challenging to synthesize using other transition metals.[2]

The [Rh(cod)Cl]₂ dimer itself is not the active catalytic species. In the presence of appropriate ligands, typically phosphines, the dimeric structure is cleaved to form a monomeric Rh(I) complex. The cyclooctadiene (cod) ligands are displaced, allowing the chosen operational ligand to coordinate to the rhodium center. This in situ activation generates the true catalyst, a coordinatively unsaturated and highly reactive species poised to enter the catalytic cycle. The nature of the ancillary ligand is paramount, profoundly influencing the catalyst's activity, stability, and selectivity.[3][4]

These application notes provide detailed, field-proven protocols for three key classes of cross-coupling reactions utilizing the [Rh(cod)Cl]₂ precatalyst: the Suzuki-Miyaura coupling, a Heck-type olefination, and a directing group-assisted C-H functionalization. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, widely employed in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[5] While palladium-catalyzed systems are most common, rhodium offers complementary reactivity, particularly for certain substrate classes.

Mechanistic Rationale: The Rh(I)/Rh(III) Catalytic Cycle

The rhodium-catalyzed Suzuki-Miyaura coupling is generally understood to proceed through a Rh(I)/Rh(III) catalytic cycle. The cycle is initiated by the transmetalation of the arylboronic acid with the active Rh(I) catalyst, followed by oxidative addition of the aryl halide. Reductive elimination from the resulting Rh(III) intermediate furnishes the biaryl product and regenerates the active Rh(I) species. The base is crucial for activating the boronic acid to facilitate transmetalation.

Diagram 1: Catalytic Cycle for Rh-Catalyzed Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials and Equipment:

-

[Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Aryl bromide

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks, column chromatography setup)

-

Rotary evaporator

-

TLC plates and visualization method (UV light, staining)

Step-by-Step Procedure:

-

Catalyst Pre-activation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add [Rh(cod)Cl]₂ (e.g., 0.025 mmol, 2.5 mol% Rh) and triphenylphosphine (e.g., 0.11 mmol, 11 mol%).

-

Add anhydrous 1,4-dioxane (e.g., 2 mL) and stir the mixture at room temperature for 20-30 minutes. A color change is typically observed as the active catalyst forms.

-

-

Reagent Addition:

-

To the flask containing the activated catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

-

Reaction Execution:

-

Add degassed water (e.g., 0.5 mL) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient).

-

Data Presentation: Substrate Scope

| Entry | Aryl Bromide | Arylboronic Acid | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 92 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 88 |

| 3 | 1-Bromo-4-fluorobenzene | 3-Tolylboronic acid | 85 |

| 4 | 3-Bromopyridine | Phenylboronic acid | 76 |

Yields are for isolated products after chromatography. Reaction conditions: [Rh(cod)Cl]₂ (2.5 mol% Rh), PPh₃ (11 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O (4:1), 100 °C, 16h.

Protocol 2: Heck-Type Olefination of Arylboronic Acids

The Heck reaction traditionally involves the coupling of an aryl halide with an alkene.[6] Rhodium catalysis enables a variation where an arylboronic acid can be coupled with an activated alkene, proceeding through an oxidative Heck-type pathway.[7]

Mechanistic Rationale

In this variant, the Rh(I) catalyst undergoes transmetalation with the arylboronic acid to form a Rh(I)-aryl intermediate. This species then coordinates to the alkene, followed by migratory insertion to form a Rh(I)-alkyl species. Subsequent β-hydride elimination releases the olefinated product and a Rh(I)-hydride species, which can be re-oxidized to regenerate the active catalyst.

Diagram 2: Experimental Workflow for Heck-Type Olefination